molecular formula C12H13NO3 B15068079 2-(1-Acetylindolin-5-yl)acetic acid

2-(1-Acetylindolin-5-yl)acetic acid

Cat. No.: B15068079
M. Wt: 219.24 g/mol
InChI Key: CLISRILEZYOHFK-UHFFFAOYSA-N
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Description

2-(1-Acetylindolin-5-yl)acetic acid is a derivative of indoline, a saturated heterocyclic compound containing a benzene ring fused to a five-membered nitrogen-containing ring. The compound features an acetyl group at the 1-position of the indoline scaffold and an acetic acid moiety at the 5-position (Figure 1).

Figure 1: Structure of this compound.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(1-acetyl-2,3-dihydroindol-5-yl)acetic acid

InChI

InChI=1S/C12H13NO3/c1-8(14)13-5-4-10-6-9(7-12(15)16)2-3-11(10)13/h2-3,6H,4-5,7H2,1H3,(H,15,16)

InChI Key

CLISRILEZYOHFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetylindolin-5-yl)acetic acid typically involves the reaction of indole derivatives with acetic anhydride under acidic conditions. One common method includes the esterification of 2-(1H-indol-3-yl)acetic acid with acetic anhydride in the presence of a catalytic amount of sulfuric acid . The reaction is carried out under reflux conditions to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetylindolin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted indole derivatives .

Scientific Research Applications

2-(1-Acetylindolin-5-yl)acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 2-(1-Acetylindolin-5-yl)acetic acid and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features Potential Applications
This compound Indoline 1-Acetyl, 5-acetic acid 247.26* Balanced lipophilicity/hydrophilicity Hypothesized anti-inflammatory
1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid Indole 1-Benzoyl, 3-acetic acid, 5-methoxy, 2-methyl 353.37 Enhanced lipophilicity (benzoyl, methyl) Drug research (e.g., Lopac-B-1183)
2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid Indole 1-Acetic acid, 5-chloro, 2-oxo, 3,3-diphenyl 377.80 Bulky substituents (diphenyl) Steric hindrance effects on binding
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid Thiazolidinone 5-ylidene acetic acid, 2,4-dioxo 173.15 Conjugated system (Z-configuration) Antidiabetic research (thiazolidinedione analogs)
Ethyl 3-(1-acetylindolin-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate Indoline 1-Acetyl, 5-propanoate ester, 2-dioxoisoindolinyl 406.43 Esterified carboxylate (improved bioavailability) Synthetic intermediate

*Calculated using molecular formula C₁₃H₁₃NO₃.

Functional Group Impact on Properties

  • Acetyl vs.
  • Indoline vs. Indole Core : The saturated indoline ring may confer greater conformational rigidity compared to aromatic indole derivatives, influencing receptor-binding specificity .
  • Carboxylic Acid Position : The 5-position acetic acid in the target compound contrasts with the 3-position in indole analogs (e.g., ), altering electronic distribution and hydrogen-bonding capacity.

Biological Activity

2-(1-Acetylindolin-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological assays, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Indoline Derivative : The initial step involves the acetylation of indole to form 1-acetylindole.
  • Carboxylation : The introduction of the acetic acid moiety is achieved through carboxylation reactions, often utilizing reagents such as carbon dioxide under basic conditions.

Anticancer Properties

Research indicates that derivatives of indole, including this compound, exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated that compounds structurally related to this derivative could effectively induce apoptosis in various cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses. It interacts with key enzymes in the arachidonic acid cascade, particularly inhibiting 5-lipoxygenase (5-LOX), which is crucial for leukotriene synthesis. This inhibition can lead to reduced inflammation and pain, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties against a range of pathogens. The indole structure is known for its broad-spectrum antimicrobial activity, which may be enhanced by the acetyl and acetic acid functional groups.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Inflammatory Mediators : By inhibiting enzymes like 5-LOX, it reduces the production of pro-inflammatory mediators.
  • Cell Signaling Modulation : Interaction with various receptors and enzymes suggests a role in modulating key signaling pathways involved in cell growth and inflammation.

Study 1: Anticancer Activity

A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in a marked decrease in inflammatory markers and improved joint function. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues compared to controls .

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateModerate
Indole-3-acetic acidModerateLowHigh
1-AcetylindolineHighModerateModerate

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